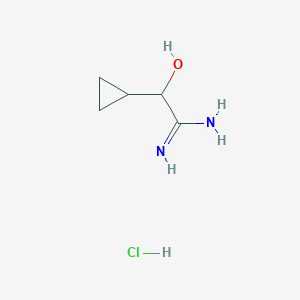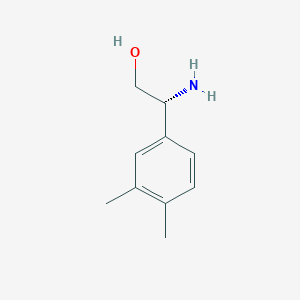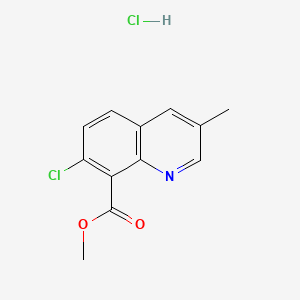
(1-(2,6-Dichloropyridin-3-yl)cyclopropyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(2,6-Dichloropyridin-3-yl)cyclopropyl)methanamine: is a chemical compound with the molecular formula C9H10Cl2N2. It is characterized by the presence of a cyclopropyl group attached to a methanamine moiety, which is further connected to a dichloropyridinyl ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2,6-Dichloropyridin-3-yl)cyclopropyl)methanamine typically involves the cyclopropanation of a suitable pyridine derivative followed by amination. One common method includes the reaction of 2,6-dichloropyridine with cyclopropylmethyl bromide in the presence of a base to form the cyclopropyl derivative. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: (1-(2,6-Dichloropyridin-3-yl)cyclopropyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted derivatives, oxides, and reduced forms of the original compound .
Applications De Recherche Scientifique
Chemistry: In chemistry, (1-(2,6-Dichloropyridin-3-yl)cyclopropyl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: In biological research, this compound is studied for its potential interactions with biological targets, including enzymes and receptors. It serves as a tool for understanding the mechanisms of various biochemical pathways .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may act as a lead compound for the development of new drugs targeting specific diseases .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its versatility makes it valuable for various applications .
Mécanisme D'action
The mechanism of action of (1-(2,6-Dichloropyridin-3-yl)cyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. Detailed studies on its binding affinity and specificity help elucidate its effects at the molecular level .
Comparaison Avec Des Composés Similaires
Cyclopropyl (2,6-dimethoxypyridin-3-yl)methanamine: This compound has similar structural features but with methoxy groups instead of chloro groups.
1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine: This compound features a methyl group on the pyridine ring instead of chloro groups.
Uniqueness: (1-(2,6-Dichloropyridin-3-yl)cyclopropyl)methanamine is unique due to the presence of dichloro substituents on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. These substituents may enhance its binding affinity to specific targets and improve its overall efficacy in various applications .
Propriétés
Formule moléculaire |
C9H10Cl2N2 |
|---|---|
Poids moléculaire |
217.09 g/mol |
Nom IUPAC |
[1-(2,6-dichloropyridin-3-yl)cyclopropyl]methanamine |
InChI |
InChI=1S/C9H10Cl2N2/c10-7-2-1-6(8(11)13-7)9(5-12)3-4-9/h1-2H,3-5,12H2 |
Clé InChI |
JNDCLOOWYXODHD-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(CN)C2=C(N=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol](/img/structure/B13575325.png)
![8-methyl-1H,4H,5H-pyrazolo[4,3-c]quinolin-4-one](/img/structure/B13575333.png)

![(6R)-2-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B13575352.png)






![2-(Tert-butoxycarbonylamino)benzo[b]thiophene-3-carboxylic acid](/img/structure/B13575392.png)
